

Application Notes and Protocols for UV Spectrophotometric Analysis of Amlodipine Besylate

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Compound of Interest

Compound Name: Amlodipine Besylate

Cat. No.: B192989

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Amlodipine Besylate** is a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Its quantitative determination in bulk and pharmaceutical dosage forms is a critical aspect of quality control. UV-Visible spectrophotometry is a simple, rapid, cost-effective, and widely available technique for the analysis of **Amlodipine Besylate**. [1][4] This document provides detailed application notes and protocols for the UV spectrophotometric analysis of **Amlodipine Besylate**, including various methods, validation parameters, and experimental workflows. The methods described are validated according to ICH guidelines, ensuring their accuracy, precision, and reliability.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative parameters for the UV spectrophotometric analysis of **Amlodipine Besylate** using different solvents.

Table 1: Method Parameters in Methanol or Methanol-based Solvents

Parameter	Value	Reference
Solvent	Methanol	
λ_{max} (nm)	237.5, 359, 358	
Linearity Range ($\mu\text{g/mL}$)	5-25, 6-14	
Correlation Coefficient (r)	Not Specified	
Recovery (%)	100.16 - 100.29	

Parameter	Value	Reference
Solvent	Methanol Buffer (0.3ml HCl in 100ml Methanol)	
λ_{max} (nm)	281	
Linearity Range ($\mu\text{g/mL}$)	5-30	
Correlation Coefficient (r)	Not Specified	
Recovery (%)	98.8	
Intra-day Precision (%RSD)	99.98	
Inter-day Precision (%RSD)	99.99	

Table 2: Method Parameters in Aqueous and Other Solvents

Parameter	Value	Reference
Solvent	Distilled Water / 0.01% O-phosphoric acid	
λ_{max} (nm)	366	
Linearity Range ($\mu\text{g/mL}$)	5-25	
Correlation Coefficient (r)	0.999	
Regression Equation	$Y = 0.0238C - 0.0048$	
Recovery (%)	99.80	
LOD ($\mu\text{g/mL}$)	0.136	
LOQ ($\mu\text{g/mL}$)	0.400	

Parameter	Value	Reference
Solvent	Dilute HCl	
λ_{max} (nm)	239	
Linearity Range ($\mu\text{g/mL}$)	4-20	
Correlation Coefficient (r)	0.999	
Regression Equation	$y = 0.109x + 0.006$	

Parameter	Value	Reference
Solvent	Ethanol	
λ_{max} (nm)	360	
Linearity Range ($\mu\text{g/mL}$)	5-40	
Correlation Coefficient (r^2)	0.998	
Regression Equation	$y = 0.0136x + 0.001$	
LOD ($\mu\text{g/mL}$)	0.08123	
LOQ ($\mu\text{g/mL}$)	0.2461	

Parameter	Value	Reference
Solvent	2M Urea Solution	
λ_{max} (nm)	243	
Linearity Range ($\mu\text{g/mL}$)	5-25	
Correlation Coefficient (r)	0.99863	
Recovery (%)	99.94 - 99.96	
LOQ ($\mu\text{g/mL}$)	5	

Experimental Protocols

The following are detailed methodologies for the UV spectrophotometric analysis of **Amlodipine Besylate**.

Protocol 1: Analysis using Methanol as Solvent

This protocol is based on the methods described in various studies utilizing methanol.

1. Instrumentation:

- UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.

- Analytical Balance.

- Volumetric flasks and pipettes.

- Sonicator.

2. Reagents and Materials:

- **Amlodipine Besylate** reference standard.

- Methanol (Analytical Grade).

- **Amlodipine Besylate** tablets.

3. Preparation of Standard Stock Solution (1000 µg/mL):

- Accurately weigh 25 mg of **Amlodipine Besylate** reference standard.

- Transfer it into a 25 mL volumetric flask.

- Dissolve and make up the volume with methanol.

4. Preparation of Working Standard Solutions:

- From the stock solution, prepare a series of dilutions to get concentrations ranging from 5-25 µg/mL by diluting with methanol.

5. Determination of Wavelength of Maximum Absorbance (λ_{\max}):

- Scan one of the working standard solutions (e.g., 10 µg/mL) in the UV region (200-400 nm) against a methanol blank.

- The wavelength at which maximum absorbance is observed is the λ_{\max} . For **Amlodipine Besylate** in methanol, λ_{\max} is typically observed around 359 nm.

6. Construction of Calibration Curve:

- Measure the absorbance of all the prepared working standard solutions at the determined λ_{\max} (359 nm).

- Plot a graph of absorbance versus concentration.
- Determine the correlation coefficient and regression equation.

7. Preparation of Sample Solution (from tablets):

- Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the tablet powder equivalent to 5 mg of **Amlodipine Besylate**.
- Transfer it to a 100 mL volumetric flask and dissolve in methanol.
- The solution can be sonicated to ensure complete dissolution.
- Filter the solution and further dilute to obtain a final concentration within the linearity range (e.g., 25 µg/mL).

8. Analysis of Sample Solution:

- Measure the absorbance of the sample solution at 359 nm against the methanol blank.
- Calculate the concentration of **Amlodipine Besylate** in the sample using the regression equation from the calibration curve.

Protocol 2: Analysis using Distilled Water / 0.01% O-phosphoric acid

This protocol is adapted from a study that uses an aqueous-based solvent system.

1. Instrumentation:

- Same as in Protocol 1.

2. Reagents and Materials:

- **Amlodipine Besylate** reference standard.

- Orthophosphoric acid (O-phosphoric acid).

- Distilled water.

- **Amlodipine Besylate** tablets.

3. Preparation of Solvent (0.01% O-phosphoric acid):

- Prepare a 0.01% solution of O-phosphoric acid in distilled water.

4. Preparation of Standard Stock Solution I (1000 µg/mL):

- Accurately weigh 100 mg of **Amlodipine Besylate** and dissolve it in 100 mL of 0.01% O-phosphoric acid.

5. Preparation of Standard Stock Solution II (100 µg/mL):

- Dilute 10 mL of Stock Solution I to 100 mL with distilled water.

6. Preparation of Working Standard Solutions:

- Prepare a series of dilutions from Stock Solution II in the concentration range of 5-25 µg/mL using distilled water. For example, to prepare a 10 µg/mL solution, dilute 1 mL of Stock Solution II to 10 mL with distilled water.

7. Determination of Wavelength of Maximum Absorbance (λ_{max}):

- Scan a 10 µg/mL working standard solution from 200-400 nm against a distilled water blank.
- The λ_{max} is expected to be around 366 nm.

8. Construction of Calibration Curve:

- Measure the absorbance of the working standard solutions at 366 nm.
- Plot absorbance versus concentration to obtain the calibration curve.

9. Preparation of Sample Solution (from tablets):

- Weigh and powder 20 tablets.
- Weigh powder equivalent to 25 mg of **Amlodipine Besylate** and transfer to a 25 mL volumetric flask.
- Dissolve and make up the volume with the solvent.
- Filter the solution through a 0.45 μm Whatman filter paper.
- Further dilute the filtrate to a concentration within the established linear range.

10. Analysis of Sample Solution:

- Measure the absorbance of the diluted sample solution at 366 nm.
- Determine the drug concentration using the calibration curve.

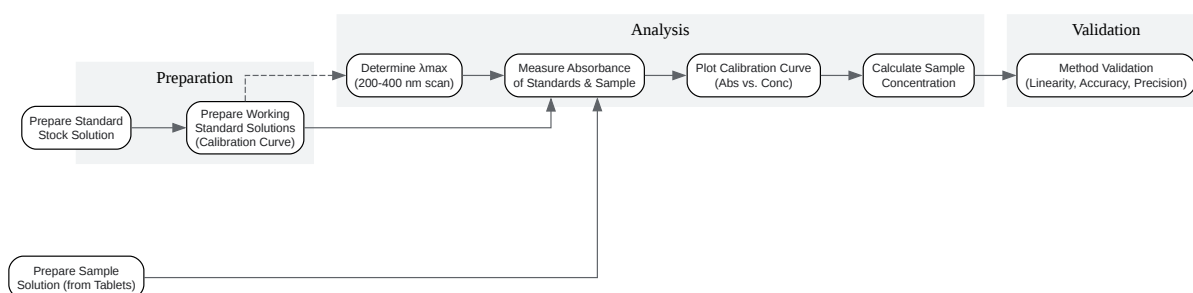
Method Validation

The described methods should be validated according to ICH guidelines, including the following parameters:

- **Linearity:** The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is confirmed by a high correlation coefficient ($r \geq 0.999$).
- **Accuracy:** Determined by recovery studies, where a known amount of standard drug is added to a pre-analyzed sample solution and the mixture is analyzed. The percentage recovery should be within acceptable limits (typically 98-102%).
- **Precision:** Assessed by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should not exceed 2%.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.
- **Robustness:** Measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow



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